![molecular formula C19H17ClN4O6 B2917909 1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene CAS No. 478046-81-0](/img/structure/B2917909.png)
1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene” is a chemical compound with the molecular formula C19H17ClN4O6 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl ring, a dinitrobenzene group, and a 3-chloroanilino group linked by an imino group . The exact three-dimensional structure would require more detailed analysis, such as X-ray crystallography or computational modeling.Scientific Research Applications
Molecular Configurations and Complexes
Research into the configurations and molecular interactions of compounds similar to 1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene, such as dinitrobenzenes, reveals insights into their molecular polarizability and configurations in dissolved states. For example, studies on dinitrobenzenes have shown that the configurations of these molecules, including their dipole moments and Molar Kerr constants, provide valuable information regarding their stereochemistry and the nature of complexes they form with various solvents, indicating potential applications in understanding and manipulating molecular interactions and complex formations in scientific research (Calderbank, Fèvre, & Ritchie, 1968).
Reactivity and Catalysis
The reactivity of cyclohexyl and dinitrobenzene compounds, through processes such as ring-opening, dichlorination, and photolysis, provides a foundation for synthesizing various derivatives and exploring their applications in catalysis and synthetic chemistry. For instance, the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride leads to products with significant implications in the development of new synthetic routes and catalysts (Garve, Barkawitz, Jones, & Werz, 2014). Similarly, the photolysis of chloroanilines, closely related to the 3-chloroanilino component of the compound , in polar media demonstrates the generation of reactive cations with potential applications in organic synthesis and the study of reaction mechanisms (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Synthesis and Chemical Transformations
The synthesis of cyclohexane derivatives and their subsequent transformations provide a basis for understanding the chemical behavior and potential applications of complex compounds like this compound. Studies have shown that selective brominations and reactions with various reagents can lead to a wide range of cyclohexane derivatives, highlighting the versatility and potential utility of these compounds in synthetic chemistry and materials science (Kaya, Menzek, & Şahin, 2014).
properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O6/c20-12-4-3-5-13(10-12)21-19(25)30-22-17-7-2-1-6-15(17)16-9-8-14(23(26)27)11-18(16)24(28)29/h3-5,8-11,15H,1-2,6-7H2,(H,21,25)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALPLJYVXBOZQV-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC(=CC=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)NC2=CC(=CC=C2)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

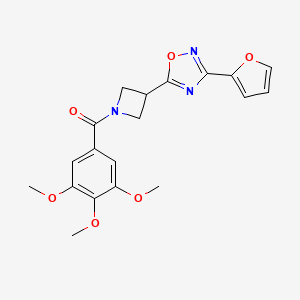
![N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2917828.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2917829.png)
![1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2917830.png)
![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2917831.png)
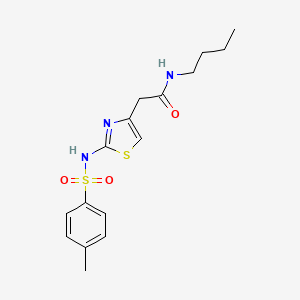
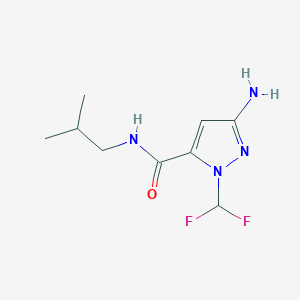
![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)
![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)

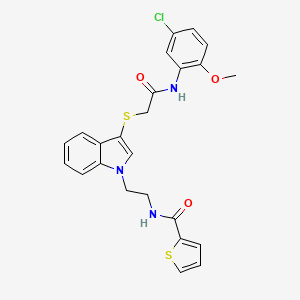

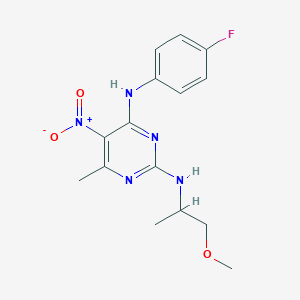
![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)